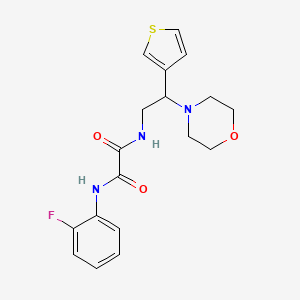
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is an organic compound often studied for its potential applications in medicinal chemistry and its unique chemical properties. With a complex molecular structure, it features a benzyloxy group, a fluorophenyl ring, and a pyrazole carboxamide moiety, which collectively contribute to its diverse reactivity and potential utility in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic reaction sequence. Typically, the synthesis starts with the preparation of the benzyloxy precursor, followed by the introduction of the fluorophenyl group. A key intermediate, 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, is then formed. This intermediate is then further reacted with 2-methoxyethylamine in the presence of coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to yield the desired carboxamide.
Industrial Production Methods
Industrial synthesis of such complex compounds usually employs scalable methodologies involving solid-phase synthesis or solution-phase synthesis using automated synthesizers to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving temperature control, inert atmosphere (like nitrogen or argon), and the use of advanced purification techniques such as HPLC (High-Performance Liquid Chromatography).
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of reactions, including:
Oxidation: Using agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Employing reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: With halogens, nucleophiles or electrophiles under varying conditions.
Common Reagents and Conditions
Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and palladium-catalyzed systems are commonly used in its reactions. Reaction conditions often include solvents like dichloromethane (DCM), tetrahydrofuran (THF), and sometimes dimethylformamide (DMF) at temperatures ranging from -78°C (dry ice/acetone bath) to room temperature.
Major Products Formed
Reaction products vary widely depending on the conditions and reagents, typically including substituted pyrazoles, altered phenyl rings, and modified methoxyethyl chains. Byproducts usually necessitate chromatographic purification.
Aplicaciones Científicas De Investigación
This compound is a subject of extensive research in various domains:
Chemistry: As a scaffold for synthesizing novel pyrazole derivatives.
Biology: Investigated for its interaction with biological macromolecules, potentially serving as a probe.
Medicine: Explored for its pharmacological properties, particularly its potential as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials and compounds, leveraging its structural framework.
Mecanismo De Acción
The compound's mechanism of action involves binding to specific molecular targets within biological systems. Its fluorophenyl group is crucial for interacting with hydrophobic pockets of proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions disrupt normal cellular processes, leading to the compound's observed biological effects. Its molecular targets often include enzymes and receptors integral to disease pathways, such as kinases or G-protein coupled receptors (GPCRs).
Comparación Con Compuestos Similares
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide stands out for its unique combination of functional groups which grant it specific reactivity and biological activity. Similar compounds include:
1-Phenyl-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
3-(Benzyloxy)-1H-pyrazole-4-carboxamide
1-(4-Methoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide: These analogs share structural elements but differ in their substituents, which can significantly alter their chemical behavior and biological properties. The presence of a benzyloxy group in this compound, for instance, provides additional sites for chemical modification, enhancing its utility in drug development.
There you have it—a comprehensive overview of this compound
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyethyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-26-12-11-22-20(25)19-18(27-14-15-5-3-2-4-6-15)13-24(23-19)17-9-7-16(21)8-10-17/h2-10,13H,11-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJUOGFLPWOFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2839867.png)


![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]prop-2-enamide](/img/structure/B2839870.png)


![4-Tert-butyl-5-fluoro-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2839874.png)

![6-benzyl-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2839882.png)

![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)

![(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile](/img/structure/B2839887.png)
